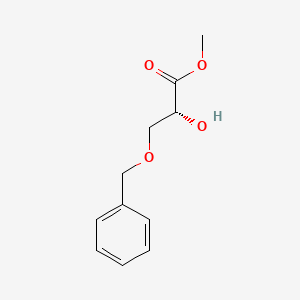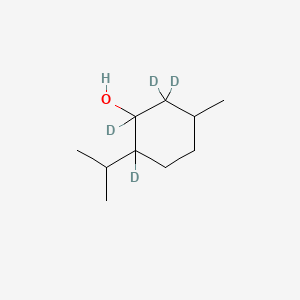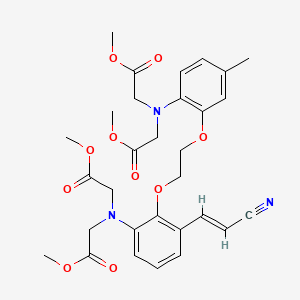
Corynecin III
Descripción general
Descripción
Corynecin III, also known as methamphenicol, is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines . It was isolated from Corynebacterium hydrocarboclastus in 1972 . Corynecin III is active against both Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The production of Corynecin II, which is closely related to Corynecin III, was found to increase with the addition of amino acids such as threonine, homoserine, and methionine to producing cultures . The incorporation of these amino acids and the ketoacid into the propionyl group of Corynecin II was confirmed by feeding experiments . It was suggested that the isobutyryl group of Corynecin III was derived from L-valine via α-ketoisovalerate .Molecular Structure Analysis
The chemical structure of Corynecin III is similar to chloramphenicol, only differing in lacking two chlorines in the acyl group . The molecular formula of Corynecin III is C13H18N2O5 .Physical And Chemical Properties Analysis
Corynecin III has a molecular weight of 282.3 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Biosynthesis and Production
- Corynecin III is produced by Corynebacterium hydrocarboclastus, and its biosynthesis involves the incorporation of amino acids like l-valine, suggesting the isobutyryl group of Corynecin III is derived from l-valine via α-ketoisovalerate (Nakano, Tomita, & Suzuki, 1976).
Structural Characteristics
- Corynecins, including Corynecin III, are identified as acyl derivatives of d-(−)-threo-l-p-nitrophenyl-2-amino-l,3-propanediol, which is the free base of chloramphenicol (Shirahata, Hayashi, Deguchi, Suzuki, & Matsubara, 1972).
Production Optimization
- Production of corynecins, including Corynecin III, is enhanced in Corynebacterium hydrocarboclastus by optimizing culture conditions, such as using specific carbon sources like n-alkanes and adjusting medium components (Tomita, Nakano, & Suzuki, 1974).
Antibacterial Properties
- Corynecin III, as part of the corynecins group, exhibits antibacterial activity. These compounds are produced when Corynebacterium sp. is grown on specific substrates like n-paraffin, and they have similar antibacterial spectra to chloramphenicol (Suzuki, Honda, & Katsumata, 1972).
Fermentation Studies
- Fermentation studies demonstrate the selective production of corynecins, including Corynecin III, by varying the carbon sources and adjusting conditions like pH and ion concentrations in the medium (Nakano, Tomita, Yamaguchi, Nagashima, & Suzuki, 1977).
Propiedades
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBVSPMUTLUQHL-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877272 | |
| Record name | DIMETHYLAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corynecin III | |
CAS RN |
18048-95-8 | |
| Record name | DIMETHYLAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of the isobutyryl group found in Corynecin III?
A1: The research suggests that the isobutyryl group of Corynecin III is derived from l-valine. This conclusion is based on feeding experiments where l-valine-U-14C was incorporated into Corynecin III, suggesting a biosynthetic pathway involving α-ketoisovalerate [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



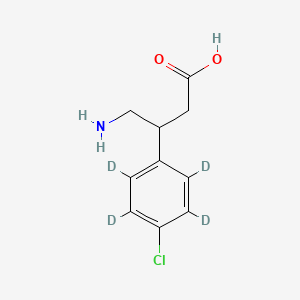
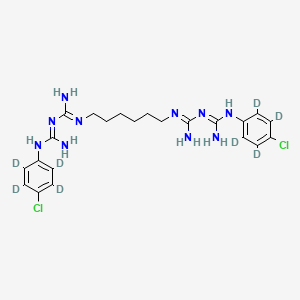
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)

![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/no-structure.png)

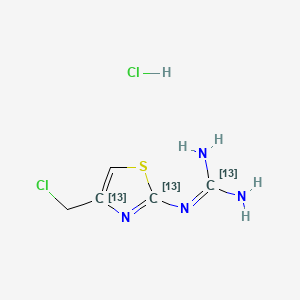
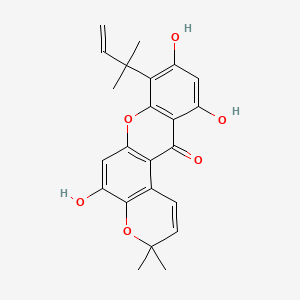
![3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B563148.png)

